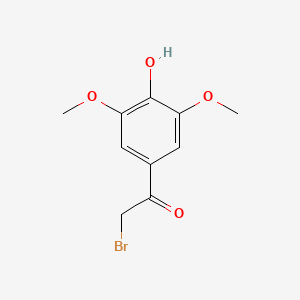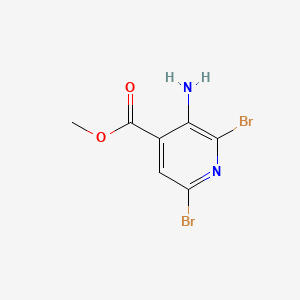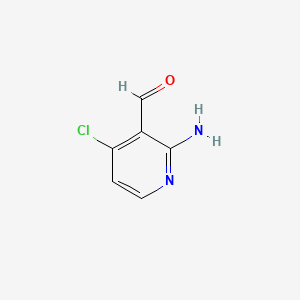
2-ブロモ-1-(4-ヒドロキシ-3,5-ジメトキシフェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO4 It is a brominated derivative of acetosyringone, a phenolic compound
科学的研究の応用
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential inhibitor of enzymes like carbonic anhydrase.
Medicine: Investigated for its potential therapeutic properties due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone typically involves the bromination of 4-hydroxy-3,5-dimethoxyacetophenone. This reaction is carried out under light irradiation, which facilitates the addition of a bromine atom to the ethanone moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and light source to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms of the compound.
作用機序
The mechanism of action of 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone involves its interaction with biological molecules. For instance, as a potential carbonic anhydrase inhibitor, it may bind to the active site of the enzyme, blocking its activity. This interaction can affect various physiological processes, such as pH regulation and ion transport.
類似化合物との比較
Similar Compounds
Acetosyringone: 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, the non-brominated analog.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: A similar compound with different substitution on the aromatic ring.
4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with different functional groups.
Uniqueness
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone is unique due to its specific bromination pattern and the presence of both hydroxyl and methoxy groups on the aromatic ring. This combination of functional groups provides distinct reactivity and potential biological activity compared to its analogs.
特性
IUPAC Name |
2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYIKFIZNYRVDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710175 |
Source


|
| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51149-28-1 |
Source


|
| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does alpha-Bromoacetosyringone (ASBr) affect the activation of virulence genes in Agrobacterium tumefaciens?
A1: Agrobacterium tumefaciens utilizes a two-component regulatory system, VirA/VirG, to activate its virulence genes (vir genes) in response to phenolic compounds released by host plants. ASBr acts as a potent inhibitor of this induction process. []
Q2: What is the significance of using radiolabeled ASBr in this research?
A2: Using an iodine-125 (125I) labeled analog of ASBr was crucial for identifying the proteins involved in ASBr's inhibitory mechanism. This radiolabeling allowed researchers to track the binding of ASBr within A. tumefaciens cells and subsequently identify p10 and p21 as the targets. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)



![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)


![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)

